![molecular formula C10H13F2NO3 B2512525 N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide CAS No. 1909325-98-9](/img/structure/B2512525.png)

N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

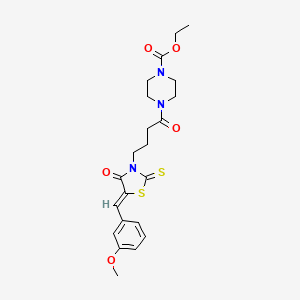

N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide, also known as DFC-1093, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. We will also list future directions for research on this compound.

Scientific Research Applications

Biological Effects and Toxicity The biological responses to N,N-dimethylformamide (DMF), a structurally related compound to N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide, vary both qualitatively and quantitatively among similar chemicals. The data reflects the biology of the material and its usage. Information on the environmental toxicology of such materials has significantly expanded, indicating the importance of understanding their biological effects (Kennedy, 2001).

Occupational Exposure Monitoring The measurement of N-methylformamide (NMF) in urine is suggested as an appropriate biological exposure index for DMF, a related compound. A linear equation exists between urinary NMF concentration and DMF concentration in the environment, highlighting the importance of biological monitoring in occupational exposure (Imbriani et al., 2000). The discovery of mercapturates in the urine of persons exposed to N,N-dimethylformamide suggests a potential carcinogenic property, emphasizing the need for careful monitoring of exposure (Bardoděj et al., 1985).

Exposure Risk and Health Assessment A health risk assessment in an artificial leather factory revealed that long-term occupational exposure to DMF, even within current regulations, may cause liver damages or other adverse health effects, underlining the importance of stringent monitoring and assessment of health risks in industrial settings (Wu et al., 2011). Alterations in mitochondrial DNA in humans exposed to DMF suggest a significant association with exposure, highlighting the potential long-term biological impacts of exposure to such compounds (Shieh et al., 2007).

properties

IUPAC Name |

N-[2-(4,4-difluorocyclohexyl)-2-oxoethyl]-N-formylformamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO3/c11-10(12)3-1-8(2-4-10)9(16)5-13(6-14)7-15/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWKUUWOTKPZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)CN(C=O)C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)